molecular formula C17H23N3O3 B2704008 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1048005-55-5

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2704008
CAS No.: 1048005-55-5
M. Wt: 317.389
InChI Key: HPKUTCBQAIPCID-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a complex organic compound that features both a cyano group and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves the reaction of 2-cyanophenylamine with hexylamine and a suitable carbonyl compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Cyanophenyl)amino)-2-(methylamino)-4-oxobutanoic acid
  • 4-((2-Cyanophenyl)amino)-2-(ethylamino)-4-oxobutanoic acid
  • 4-((2-Cyanophenyl)amino)-2-(propylamino)-4-oxobutanoic acid

Uniqueness

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and the length of the hexyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-4-7-10-19-15(17(22)23)11-16(21)20-14-9-6-5-8-13(14)12-18/h5-6,8-9,15,19H,2-4,7,10-11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUTCBQAIPCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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